molecular formula C10H16ClNO B1420935 3-methoxy-N-(propan-2-yl)aniline hydrochloride CAS No. 1240527-18-7

3-methoxy-N-(propan-2-yl)aniline hydrochloride

Cat. No.: B1420935
CAS No.: 1240527-18-7
M. Wt: 201.69 g/mol
InChI Key: XUJUOPYPVMWOJF-UHFFFAOYSA-N
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Description

3-methoxy-N-(propan-2-yl)aniline hydrochloride: is a chemical compound with the molecular formula C10H15NO·HCl . It is a derivative of aniline, where the aniline nitrogen is substituted with a propan-2-yl group and the aromatic ring is substituted with a methoxy group at the third position. This compound is often used in various chemical syntheses and research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-methoxy-N-(propan-2-yl)aniline hydrochloride typically involves the alkylation of 3-methoxyaniline with isopropyl halides under basic conditions. The reaction can be carried out using sodium or potassium carbonate as a base in a suitable solvent like dimethylformamide (DMF) or acetonitrile. The product is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: In an industrial setting, the synthesis might involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems can help in controlling the reaction parameters such as temperature, pressure, and reactant concentrations, leading to a more efficient production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3-methoxy-N-(propan-2-yl)aniline hydrochloride can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinone derivatives.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride to yield the corresponding amine.

    Substitution: It can participate in electrophilic aromatic substitution reactions, where the methoxy group activates the aromatic ring towards electrophiles, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophiles like bromine or nitronium ion in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amine.

    Substitution: Brominated or nitrated derivatives of the aromatic ring.

Scientific Research Applications

Chemistry: 3-methoxy-N-(propan-2-yl)aniline hydrochloride is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals

Biology: In biological research, this compound can be used as a building block for the synthesis of bioactive molecules. It can also be used in the study of enzyme-substrate interactions due to its structural similarity to certain natural substrates.

Medicine: The compound has potential applications in medicinal chemistry for the development of new therapeutic agents. Its derivatives may exhibit pharmacological activities such as anti-inflammatory or analgesic effects.

Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its reactivity makes it a valuable component in various chemical processes.

Mechanism of Action

The mechanism of action of 3-methoxy-N-(propan-2-yl)aniline hydrochloride depends on its specific application. In medicinal chemistry, its derivatives may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The methoxy group and the isopropyl group can influence the compound’s binding affinity and selectivity towards these targets, leading to desired biological effects.

Comparison with Similar Compounds

    3-methoxyaniline: Lacks the isopropyl group, making it less sterically hindered and potentially less selective in certain reactions.

    N-isopropylaniline: Lacks the methoxy group, which reduces its reactivity towards electrophilic aromatic substitution.

    3-methoxy-N-ethyl aniline: Similar structure but with an ethyl group instead of an isopropyl group, which can affect its steric and electronic properties.

Uniqueness: 3-methoxy-N-(propan-2-yl)aniline hydrochloride is unique due to the presence of both the methoxy and isopropyl groups, which confer distinct steric and electronic properties. These properties can enhance its reactivity and selectivity in various chemical reactions, making it a valuable compound in synthetic chemistry and research applications.

Properties

IUPAC Name

3-methoxy-N-propan-2-ylaniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO.ClH/c1-8(2)11-9-5-4-6-10(7-9)12-3;/h4-8,11H,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUJUOPYPVMWOJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1=CC(=CC=C1)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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